molecular formula C8H13Cl2N3 B2481711 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride CAS No. 2059988-49-5

1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B2481711
CAS No.: 2059988-49-5
M. Wt: 222.11
InChI Key: XQZMKLVCTBCQJS-UHFFFAOYSA-N
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Description

1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H12ClN3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride typically involves the cyclopropanation of a pyrimidine derivative. The reaction conditions often include the use of cyclopropanating agents such as diazomethane or Simmons-Smith reagents under controlled temperatures and pressures to ensure the formation of the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process includes rigorous quality control measures such as HPLC and NMR spectroscopy to ensure the consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted pyrimidine derivatives .

Scientific Research Applications

1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Methoxypyridin-4-yl)cyclopropan-1-amine dihydrochloride
  • 1-(2-Methylpyridin-4-yl)cyclopropan-1-amine dihydrochloride

Comparison: 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine dihydrochloride is unique due to its pyrimidine ring, which imparts distinct chemical and biological properties compared to its pyridine analogs. This uniqueness makes it a valuable compound for specific research applications where the pyrimidine structure is advantageous .

Properties

IUPAC Name

1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c1-6-10-5-2-7(11-6)8(9)3-4-8;;/h2,5H,3-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZMKLVCTBCQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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